molecular formula C26H27N5O4 B2854373 3-benzyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899409-70-2

3-benzyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2854373
CAS RN: 899409-70-2
M. Wt: 473.533
InChI Key: RAOISINFOWQPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-benzyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains several functional groups including a benzyl group, a dimethoxyphenethyl group, and an imidazo[2,1-f]purine-2,4-dione group. The presence of these groups suggests that this compound may have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core imidazo[2,1-f]purine-2,4-dione structure, followed by the addition of the benzyl and dimethoxyphenethyl groups. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazo[2,1-f]purine-2,4-dione group is a bicyclic structure with a fused imidazole and purine ring. The benzyl and dimethoxyphenethyl groups are attached to this core structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially participate in a wide range of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and arrangement of its functional groups .

Mechanism of Action

The mechanism of action of this compound is not known without further information. If it has biological activity, it could potentially interact with various biological targets such as enzymes or receptors .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide details on its safety and hazards. As with all chemicals, it should be handled with care to avoid exposure .

properties

IUPAC Name

2-benzyl-6-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O4/c1-17-15-30-22-23(28(2)26(33)31(24(22)32)16-19-8-6-5-7-9-19)27-25(30)29(17)13-12-18-10-11-20(34-3)21(14-18)35-4/h5-11,14-15H,12-13,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOISINFOWQPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCC4=CC(=C(C=C4)OC)OC)N(C(=O)N(C3=O)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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